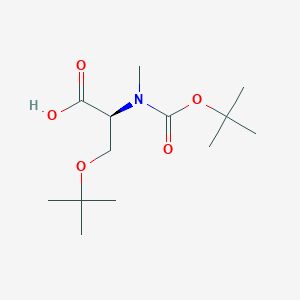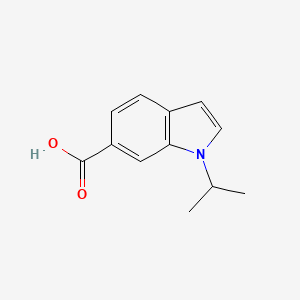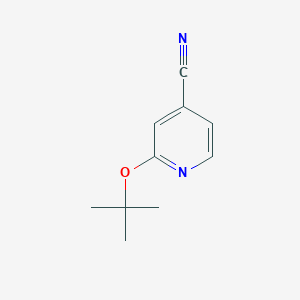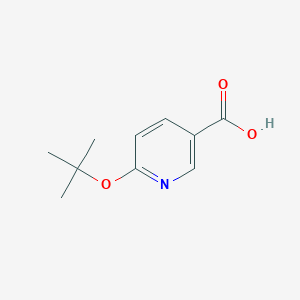
Boc-N-Me-Ser(tBu)-OH
Overview
Description
Scientific Research Applications
Peptide Synthesis and Drug Delivery
Hydrophobic Peptide Synthesis : Boc-N-Me-Ser(tBu)-OH has been utilized in the synthesis of hydrophobic peptides for cancer vaccinations, demonstrating its significance in producing peptides for clinical trials. The use of Boc-protected amino acids aids in the large-scale production of peptides by improving solubility and handling characteristics during synthesis (Shakoori & Gangakhedkar, 2014).
Antioxidant and Anti-inflammatory Properties : A novel tetrapeptide derivative incorporating Boc-N-Me-Ser(tBu)-OH has been investigated for its antioxidant and anti-inflammatory properties in vivo, showing potential as a cardioprotective agent in isoproterenol-induced myocardial necrosis in rats. This highlights its application in developing therapeutic agents (Manikandan et al., 2002).
Material Science and Catalysis
- Electrolyte Additives : In the field of material science, Boc-N-Me-Ser(tBu)-OH derivatives have been explored as electrolyte additives to enhance the performance of energy storage devices. For instance, trimethyl borate, structurally related to Boc-protected compounds, improved the cyclic stability and rate capability of layered cathodes, indicating the potential of such derivatives in battery technology (Zaisheng et al., 2015).
Biomedical Applications
- Drug and Gene Delivery : The role of Boc-protected peptides in drug and gene delivery, especially to the back of the eye, has been discussed, suggesting their utility in overcoming ocular barriers for effective treatment of posterior eye diseases (Rowe-Rendleman et al., 2014).
Mechanism of Action
Safety and Hazards
Boc-N-Me-Ser(tBu)-OH is for R&D use only and not for medicinal use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOAVQWBCAIGO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Ser(tBu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)

![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)



